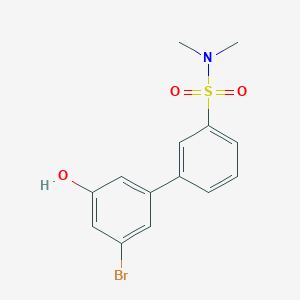
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-3NSDP) is an organic compound with a molecular formula of C12H13BrN2O2S. It is a brominated phenol derivative with a sulfamoyl group attached to the phenyl ring. 3-B5-3NSDP is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, ethanol, and acetone, and is relatively stable under normal conditions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is not well understood. However, it is believed that the sulfamoyl group attached to the phenyl ring increases the reactivity of the molecule, which allows it to undergo various organic reactions. Furthermore, the bromine atom on the phenyl ring is believed to increase the reactivity of the molecule, allowing it to undergo various organic reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has not been studied for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% are not known.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its availability in large quantities, and its stability under normal conditions. The main limitation of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its lack of biochemical and physiological data, which makes it difficult to assess its potential toxicity.
Future Directions
Future research on 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on its biochemical and physiological effects. In particular, studies should be conducted to determine its potential toxicity and its potential uses as a therapeutic agent. In addition, further research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore its potential applications in various organic reactions.
Synthesis Methods
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized by a three-step process. The first step involves the reaction of an aryl bromide with sodium sulfamoyl chloride in the presence of a base, such as sodium hydroxide, to form an aryl sulfamoyl chloride. The second step involves the reaction of this aryl sulfamoyl chloride with 3-bromo-5-methylphenol in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol. The third step involves the purification of the product by crystallization from a suitable solvent, such as acetone or ethanol.
Scientific Research Applications
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as aryl sulfonamides, aryl sulfonamides, and aryl sulfonamides. In addition, it has been used as a catalyst in a variety of organic reactions, such as the synthesis of aryl amines and aryl sulfonamides. Furthermore, 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a model compound to study the reactivity of aryl sulfonamides.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHEELSQSFHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



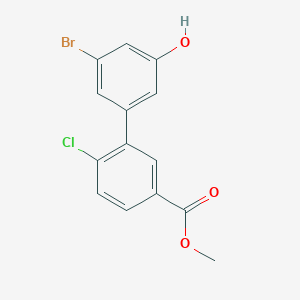

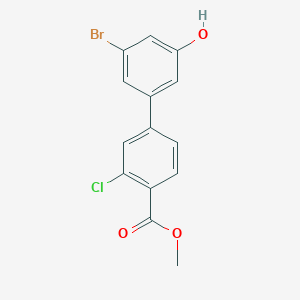

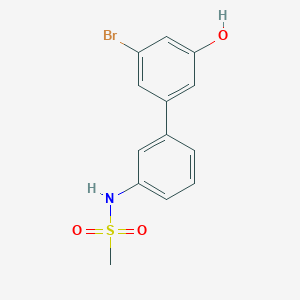
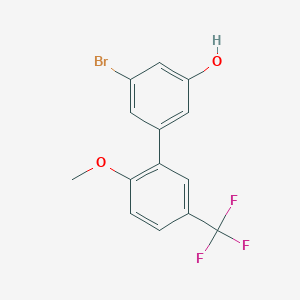
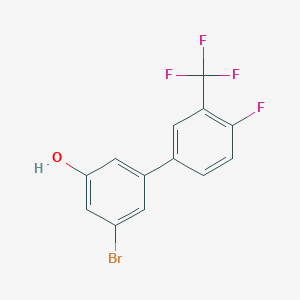



![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)